Debio 0932 - 1061318-81-7

Debio 0932

Catalog Number: EVT-287776
CAS Number: 1061318-81-7
Molecular Formula: C22H30N6O2S
Molecular Weight: 442.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Debio 0932 is a potent, orally active, small molecule inhibitor of heat shock protein 90 (HSP90) [, ]. It belongs to the imidazopyridine class of compounds [] and exhibits promising antineoplastic activity []. Debio 0932 acts by specifically binding to HSP90, disrupting its chaperone function and leading to the degradation of its client proteins []. Many of these client proteins are oncogenic signaling proteins crucial for tumor cell proliferation and survival [].

Future Directions
  • Clinical Trials: Debio 0932 is currently undergoing clinical trials for various cancer types, including NSCLC, RCC, and others [, , , ]. The results of these trials will provide further insights into its safety, efficacy, and optimal dosing strategies.
  • Resistance Mechanisms: Researching potential mechanisms of resistance to Debio 0932, such as the role of autophagy, and developing strategies to overcome such resistance is crucial for maximizing its clinical benefit [, , ].
  • Personalized Medicine: Exploring the potential of METPlatform as a tool for predicting patient response to Debio 0932 and other therapies could pave the way for personalized treatment approaches [, , ].
  • Non-Cancer Applications: The unexpected finding of Debio 0932's efficacy in a psoriasis patient warrants further investigation into its potential therapeutic applications beyond cancer, particularly in inflammatory and immune-mediated diseases [].

Docetaxel

Relevance: Docetaxel was identified as a synergistic agent when combined with Debio 0932 in NSCLC cell lines. [] This suggests that combining these two agents may enhance anti-tumor activity compared to either drug alone. This combination is particularly relevant for treating NSCLC, where Debio 0932 has shown promise in preclinical studies. []

Paclitaxel

Relevance: Similar to docetaxel, paclitaxel demonstrated anti-proliferative synergy when combined with Debio 0932 in in vitro studies using NSCLC cell lines. [] This synergistic effect suggests a potential clinical benefit for combining Paclitaxel with Debio 0932 in the treatment of NSCLC.

Gemcitabine

Relevance: Gemcitabine exhibited anti-proliferative synergy when combined with Debio 0932 in NSCLC cell lines. [] This synergistic interaction suggests that this combination therapy could potentially improve treatment outcomes for NSCLC patients.

mTOR inhibitors

Relevance: Debio 0932 demonstrated anti-proliferative synergy with mTOR inhibitors in NSCLC cell lines. [] This finding suggests that targeting both HSP90 and the mTOR pathway simultaneously could be a promising therapeutic strategy for NSCLC.

Everolimus (Afinitor)

Relevance: A phase I clinical trial investigated the combination of Debio 0932 and everolimus in patients with advanced or metastatic RCC who had received prior treatment with a VEGF-directed tyrosine kinase inhibitor. [] This trial aimed to determine the safety and efficacy of this combination therapy in RCC patients, highlighting the potential of combining Debio 0932 with an mTOR inhibitor in a clinical setting.

Navitoclax

Relevance: The combination of navitoclax and Debio 0932 has been investigated for its potential to suppress prostate cancer cell viability via the induction of apoptotic signaling pathways. [] This suggests that combining Debio 0932 with a Bcl-2 and Bcl-xL inhibitor may enhance its anti-cancer effects in prostate cancer.

Source and Classification

Debio 0932 is classified under the category of HSP90 inhibitors. These inhibitors are designed to disrupt the function of HSP90, leading to the degradation of client proteins that are critical for tumor growth and survival. The compound is synthesized from a purine scaffold, which is a common structure in many biologically active molecules. Its systematic classification falls within small molecule therapeutics aimed at targeting protein-protein interactions within cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Debio 0932 involves several steps that typically include the modification of a purine scaffold to enhance its binding affinity to HSP90. The synthetic route often employs techniques such as:

  • Refluxing: Heating reactions to facilitate the formation of desired compounds.
  • Chromatography: Utilizing methods like high-performance liquid chromatography (HPLC) for purification.
  • Nuclear Magnetic Resonance (NMR): For structural confirmation of synthesized compounds.
Molecular Structure Analysis

Structure and Data

Debio 0932 has a complex molecular structure characterized by its purine core with various functional groups that facilitate its interaction with HSP90. The molecular formula is C18H20N4O3S, and its CAS number is 1061318-81-7. The three-dimensional structure allows for specific binding to the N-terminal domain of HSP90, which is essential for its inhibitory action .

Key structural features include:

  • A purine base structure that mimics natural substrates.
  • Functional groups that enhance solubility and binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

Debio 0932 primarily acts through competitive inhibition of HSP90, disrupting its normal function. The compound binds to the ATP-binding site of HSP90, preventing ATP from exerting its chaperone activity. This inhibition leads to the degradation of client oncoproteins that are essential for tumor cell survival.

In vitro studies have demonstrated that Debio 0932 can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways when used in combination with other agents like Navitoclax .

Mechanism of Action

Process and Data

The mechanism by which Debio 0932 exerts its anticancer effects involves several steps:

  1. Binding to HSP90: Debio 0932 binds to the N-terminal domain of HSP90, inhibiting its chaperone activity.
  2. Client Protein Degradation: This binding leads to the destabilization and subsequent proteasomal degradation of various client proteins involved in cell cycle regulation and apoptosis.
  3. Induction of Apoptosis: The loss of these proteins triggers apoptotic pathways within tumor cells, leading to cell death.

Research indicates that this compound has shown effectiveness in reducing tumor growth in preclinical models, highlighting its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Debio 0932 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 364.44 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties contribute to its efficacy as an orally bioavailable drug with good pharmacokinetic profiles .

Applications

Scientific Uses

Debio 0932 is primarily investigated for its potential use in oncology:

  • Cancer Treatment: It is being evaluated for efficacy against various cancers such as non-small cell lung cancer, lymphoma, and neuroblastoma.
  • Combination Therapies: Studies suggest enhanced effects when used in combination with other anticancer agents, indicating its role in multi-drug treatment regimens.

Properties

CAS Number

1061318-81-7

Product Name

Debio 0932

IUPAC Name

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine

Molecular Formula

C22H30N6O2S

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25)

InChI Key

RVJIQAYFTOPTKK-UHFFFAOYSA-N

SMILES

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4

Solubility

Soluble in DMSO, not in water

Synonyms

Debio0932; Debio-0932; Debio 0932; CUDC305; CUDC-305; CUDC 305.

Canonical SMILES

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.